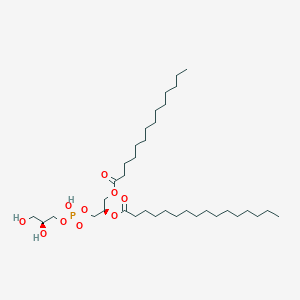
Pertechnetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A gamma-emitting radionuclide imaging agent used for the diagnosis of diseases in many tissues, particularly in the gastrointestinal system, cardiovascular and cerebral circulation, brain, thyroid, and joints.
Wissenschaftliche Forschungsanwendungen
Adsorption and Removal from Waste Effluents
Pertechnetate (TcO4-) is a significant component in low-activity waste fractions of legacy nuclear waste. Studies have focused on its adsorption and removal from waste effluents. A notable study involved the fabrication of a ZnO nanoparticle-anchored biochar composite, showing a strong sorption capacity for pertechnetate surrogates and selectivity against competing ions in radioactive effluents (Hu et al., 2019).
Immobilization of Technetium
The immobilization of technetium, as pertechnetate, is crucial for managing nuclear waste. The compound tetraphenylpyridinium pertechnetate has been synthesized and investigated for its potential in this regard. Its solubility has been studied in various pH conditions, providing insights into its suitability for nuclear waste immobilization (Mausolf et al., 2012).
Identification of Non-Pertechnetate Species in Waste
Significant research has been conducted on identifying non-pertechnetate species in nuclear waste. These studies aim to understand the transformation of pertechnetate under various conditions, influencing the strategies for its separation and immobilization (Schroeder et al., 2002).
Technetium Scintigraphy in Plants
The use of pertechnetate in plant physiology, particularly in understanding the transport and distribution of technetium in plants, has been explored. This research assists in assessing environmental risks and the incorporation of technetium into the food chain (Currie et al., 2010).
Technetium Ion Exchange in Laboratory Studies
Laboratory studies have examined the efficacy of materials like Purolite A530E in removing pertechnetate from simulated tank supernate. These studies contribute to the development of effective technetium separation processes for nuclear waste management (Duncan et al., 2012).
Photocatalytic Reduction in Aqueous Solutions
Research on the photocatalytic reduction of pertechnetate in aqueous solutions has shown promising results. This approach offers a novel method for removing pertechnetate from contaminated water, which is crucial for environmental protection (Deng et al., 2019).
Electrochemical Studies for Radiopharmaceuticals Quality Control
Electrochemical studies of pertechnetate have been conducted to develop new quality control methods for radiopharmaceuticals. This research is significant for improving the safety and effectiveness of diagnostic tests in nuclear medicine (Herlem et al., 2015).
Eigenschaften
Produktname |
Pertechnetate |
|---|---|
Molekularformel |
TcO4(−) O4Tc- |
Molekulargewicht |
161.905 g/mol |
IUPAC-Name |
oxido(trioxo)technetium |
InChI |
InChI=1S/4O.Tc/q;;;-1; |
InChI-Schlüssel |
FXUHHSACBOWLSP-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Tc](=O)(=O)=O |
Synonyme |
99m-Pertechnetate, Tc 99mTcO4 99Tc Pertechnetate 99Tc-Pertechnetate 99TcmO4 Pertechnetate Pertechnetate Sodium Pertechnetate, Technetium Sodium Pertechnetate Tc 99m Sodium, Pertechnetate Tc 99m Pertechnetate Tc 99m-Pertechnetate Technetium 99mTc pertechnetate Technetium Pertechnetate Technetium Tc 99m O(4) Technetium Tc 99m Pertechnetate Technetium-99mTc-pertechnetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)





![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)



![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)

![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)